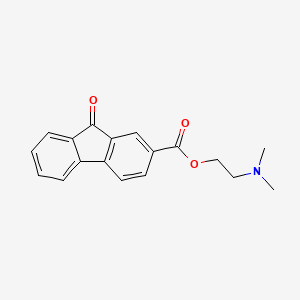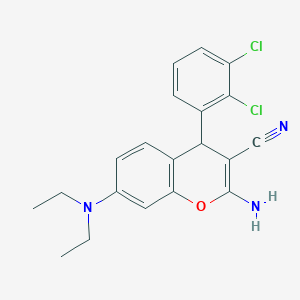
2-(dimethylamino)ethyl 9-oxo-9H-fluorene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)ethyl 9-oxo-9H-fluorene-2-carboxylate is a chemical compound that belongs to the class of fluorenecarboxylate derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)ethyl 9-oxo-9H-fluorene-2-carboxylate typically involves the reaction of 9-oxo-9H-fluorene-2-carboxylic acid with 2-(dimethylamino)ethyl chloride. The reaction is carried out in the presence of a suitable solvent, such as toluene, and under reflux conditions. The resulting product is then purified through crystallization from a mixture of isopropanol and ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl 9-oxo-9H-fluorene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenol derivatives.
Scientific Research Applications
2-(Dimethylamino)ethyl 9-oxo-9H-fluorene-2-carboxylate has several scientific research applications:
Pharmacology: The compound has been studied for its potential antidepressant and anxiolytic effects.
Materials Science: Fluorene derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their photophysical properties.
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)ethyl 9-oxo-9H-fluorene-2-carboxylate involves its interaction with central muscarinic receptors. The compound exhibits anticholinergic activity by blocking the action of acetylcholine at these receptors, leading to its potential therapeutic effects in treating anxiety and depressive disorders .
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)ethyl 9-oxo-9H-fluorene-2-carboxylate: Similar in structure but with a diethylamino group instead of a dimethylamino group.
9-Oxo-9H-fluorene-2-carboxylic acid: The parent compound without the dimethylaminoethyl group.
Uniqueness
2-(Dimethylamino)ethyl 9-oxo-9H-fluorene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its central muscarinic anticholinergic activity sets it apart from other fluorenecarboxylate derivatives, making it a promising candidate for further research and development in the field of neuropharmacology .
Properties
Molecular Formula |
C18H17NO3 |
|---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 9-oxofluorene-2-carboxylate |
InChI |
InChI=1S/C18H17NO3/c1-19(2)9-10-22-18(21)12-7-8-14-13-5-3-4-6-15(13)17(20)16(14)11-12/h3-8,11H,9-10H2,1-2H3 |
InChI Key |
NZRSQLNXCTVJPK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3,3,3-trifluoro-N-[(4-fluorophenyl)carbamoyl]-2-phenoxyalaninate](/img/structure/B11466875.png)
![6-(3-fluoro-4-methoxyphenyl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11466876.png)

![2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-[4-(propan-2-yloxy)benzyl]acetamide](/img/structure/B11466894.png)
![ethyl 6-(4-bromobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11466905.png)
![2-Methoxyethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11466913.png)
![2-Amino-6-(2,2-dimethylpropanoyl)-4,4-bis[(propan-2-ylideneamino)oxy]-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B11466925.png)
![1-(4-Ethoxyphenyl)-3-({1-[4-(ethylsulfonyl)phenyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione](/img/structure/B11466928.png)
![17-Thiabicyclo[12.2.1]heptadeca-1(16),14-diene-2,13-dione](/img/structure/B11466930.png)
![N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-(thiophen-2-ylmethyl)pyridine-2-carboxamide](/img/structure/B11466933.png)
![8-methoxy-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one](/img/structure/B11466935.png)
![2-(4-chlorobenzyl)-5-[(phenylamino)methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11466936.png)
![7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11466944.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-ethylbenzamide](/img/structure/B11466964.png)
